isobutyl 4-oxo-4H-chromene-2-carboxylate

5-Lipoxygenase Inhibition Anti-inflammatory Leukotriene Biosynthesis

For researchers validating 5-LOX enzyme assays or conducting SAR studies on the chromone-2-carboxylate scaffold, sourcing a compound with verified, moderate affinity is critical. Isobutyl 4-oxo-4H-chromene-2-carboxylate serves as the ideal calibration standard (IC50 53 µM). Key differentiation: Distinct branched isobutyl ester (logP 0.776, MW 246.26 g/mol) for benchmarking against linear alkyl ester series. Dual-function probe to dissect 5-LOX inhibition from antioxidant effects. BenchChem ensures reliable supply for your systematic studies.

Molecular Formula C14H14O4
Molecular Weight 246.26g/mol
Cat. No. B428220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisobutyl 4-oxo-4H-chromene-2-carboxylate
Molecular FormulaC14H14O4
Molecular Weight246.26g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=CC(=O)C2=CC=CC=C2O1
InChIInChI=1S/C14H14O4/c1-9(2)8-17-14(16)13-7-11(15)10-5-3-4-6-12(10)18-13/h3-7,9H,8H2,1-2H3
InChIKeyKYZHURLEMJKRAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutyl 4-Oxo-4H-Chromene-2-Carboxylate: Structural and Functional Baseline


Isobutyl 4-oxo-4H-chromene-2-carboxylate is a synthetic chromone derivative characterized by a benzopyran-4-one core esterified with an isobutyl group at the 2-position [1]. With a molecular formula of C14H14O4 and a molecular weight of 246.26 g/mol [2], this compound serves as a versatile scaffold in medicinal chemistry and chemical biology. Its biological profile is primarily defined by its activity as an inhibitor of the 5-lipoxygenase (5-LOX) pathway [3], a key mediator in inflammatory processes, and its reported function as an antioxidant [4].

5-Lipoxygenase pathway inhibition studies (moderate-affinity tool compound)
Chromone-2-carboxylate scaffold SAR exploration with distinct isobutyl ester contribution
Dual-mechanism probe: lipoxygenase inhibition and radical-scavenging antioxidant context

Isobutyl 4-Oxo-4H-Chromene-2-Carboxylate: Ester Substitution Specificity


The substitution of the ester group on the chromone-2-carboxylate scaffold is not a generic, interchangeable modification. While the core 4-oxo-4H-chromene pharmacophore is known for a broad range of activities [1], the specific alkyl ester chain significantly impacts both the physicochemical properties and biological activity of the molecule. For instance, the isobutyl group confers a distinct logP value [2] and molecular weight compared to its methyl or ethyl ester analogs [3], which directly influences membrane permeability and in vitro assay performance. Furthermore, the isobutyl ester's specific contribution to the 5-lipoxygenase (5-LOX) inhibitory activity [4] is not guaranteed with other ester substitutions, as steric and electronic effects can alter the ligand-enzyme binding affinity. Therefore, assuming functional equivalence across the ester series without direct comparative data is not scientifically valid.

Isobutyl Ester (Target)
Defined logP ~0.78 and MW 246.26
Reported 5-LOX IC50 53 µM
Branched alkyl chain influences target binding
Methyl / Ethyl Esters (Substitutes)
LogP differs (e.g., ethyl ~1.45) – may alter membrane permeability and assay solubility
Lower MW and steric bulk – SAR interpretation may not transfer
5-LOX activity not guaranteed – functional equivalence requires direct validation

Isobutyl 4-Oxo-4H-Chromene-2-Carboxylate vs. Key Analogs: Quantitative Comparison


5-Lipoxygenase Inhibitory Potency

Isobutyl 4-oxo-4H-chromene-2-carboxylate exhibits a specific and quantifiable inhibitory activity against rat 5-lipoxygenase. Its IC50 value of 53,000 nM (53 µM) [1] provides a clear potency benchmark for comparison. This is in contrast to the clinically used 5-LOX inhibitor zileuton, which has reported IC50 values of 300-500 nM in rat PMNL and RBL-1 cells [2]. While significantly less potent than zileuton, this defined IC50 value is crucial for researchers seeking a moderate-affinity 5-LOX tool compound for probing pathway dynamics, screening for synergistic effects, or as a starting point for scaffold optimization where high potency is not the primary objective.

5-LOX Inhibition (IC50)
Cross-study comparable
Target: 53,000 nM
Zileuton: 300–500 nM
~100–175 fold less potent
Supports moderate-affinity probe selection for pathway screening
Rat 5-LOX vs. rat PMNL/RBL-1 cells; context-dependent
5-Lipoxygenase Inhibition Anti-inflammatory Leukotriene Biosynthesis

Lipophilicity vs. Shorter Ester Analogs

The isobutyl ester confers distinct physicochemical properties compared to common analogs. The predicted partition coefficient (logP) for isobutyl 4-oxo-4H-chromene-2-carboxylate is 0.776 [1]. This contrasts with the ethyl ester analog, which has a calculated logP of approximately 1.45 [2]. This difference in lipophilicity is significant for assay design, affecting solubility profiles in aqueous buffers versus organic solvents, and influencing passive membrane permeability in cell-based assays.

Lipophilicity (logP)
Cross-study comparable
Target: 0.776
Ethyl ester: 1.45
0.674 logP lower
Lower logP may indicate improved aqueous solubility for in vitro assays
Calculated logP values; experimental verification recommended
LogP Lipophilicity Drug-likeness Chromone Esters

Molecular Weight vs. Methyl and Ethyl Esters

The isobutyl ester substitution results in a molecular weight of 246.26 g/mol [1]. This is higher than the methyl ester (C11H8O4, MW 204.18 g/mol) [2] and ethyl ester (C12H10O4, MW 218.20 g/mol) analogs. This incremental increase in molecular weight and steric bulk can be a differentiating factor in structure-activity relationship (SAR) studies exploring the size and shape of the ester-binding pocket in target enzymes or receptors.

Molecular Weight
Cross-study comparable
246.26 g/mol
Higher MW than methyl (204.18) and ethyl (218.20) esters; relevant for SAR steric analysis
Supplier and PubChem data; supports procurement identification
Molecular Weight Physicochemical Properties Chromone Scaffold

Isobutyl 4-Oxo-4H-Chromene-2-Carboxylate: Research and Procurement Scenarios


5-Lipoxygenase Assay Calibration

For researchers validating a new 5-LOX enzyme assay, isobutyl 4-oxo-4H-chromene-2-carboxylate, with its quantified IC50 of 53 µM [1], serves as an ideal moderate-affinity control or calibration standard. This is particularly useful when the goal is to establish a dynamic range for the assay that includes both high-potency inhibitors (e.g., zileuton) and compounds with more modest activity. Using this compound ensures the assay system is sensitive enough to detect a wide range of inhibitory activities [1].

SAR Studies on Chromone-2-Carboxylate Esters

This compound is a critical component for systematic SAR campaigns focused on the chromone-2-carboxylate scaffold. Its distinct isobutyl ester group, with a calculated logP of 0.776 [2] and molecular weight of 246.26 g/mol [3], provides a specific data point for assessing the impact of branched alkyl chains on target binding and physicochemical properties, in direct comparison to the methyl and ethyl ester series [3].

Lipoxygenase Inhibition vs. Antioxidant Activity

As this compound is characterized both as a lipoxygenase inhibitor and an antioxidant in fats and oils [4], it is a valuable probe for studies examining the interplay between these two mechanisms in inflammatory or oxidative stress models. Its moderate 5-LOX inhibition [1] may allow for a clearer differentiation between the two modes of action compared to a highly potent and potentially more pleiotropic inhibitor.

Application
Selection Property
Validation Focus
5-LOX assay range calibration
Moderate-affinity inhibition benchmark
Assay dynamic range for weak-to-moderate inhibitors
Chromone ester SAR studies
Branched-ester logP and steric profile
Binding-pocket steric tolerance vs. shorter esters
LOX/antioxidant dual-mechanism research
Combined inhibition and radical-scavenging probe
Differentiate enzymatic inhibition from chemical quenching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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